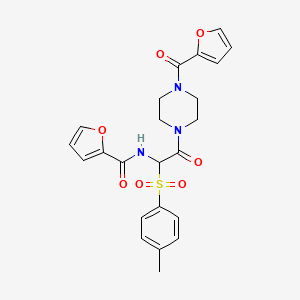![molecular formula C16H17ClN2O B2494136 4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene CAS No. 2094542-80-8](/img/structure/B2494136.png)
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene is a heterocyclic organic compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as CCT018159 and is a highly selective and potent inhibitor of the protein kinase PDK1.
科学研究应用
CCT018159 has shown great potential in scientific research as a highly selective and potent inhibitor of PDK1. PDK1 is a protein kinase that plays a crucial role in various cellular processes, including cell proliferation, survival, and metabolism. Inhibition of PDK1 has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and cardiovascular diseases. CCT018159 has been extensively studied in preclinical models and has shown promising results in inhibiting tumor growth and enhancing the efficacy of chemotherapy.
作用机制
CCT018159 selectively inhibits PDK1 by binding to the ATP-binding pocket of the kinase domain. This results in the inhibition of downstream signaling pathways, including the AKT and mTOR pathways, which are crucial for cell survival and proliferation. The inhibition of these pathways leads to the induction of apoptosis and cell cycle arrest, ultimately resulting in the inhibition of tumor growth.
Biochemical and Physiological Effects:
CCT018159 has been shown to have significant biochemical and physiological effects in preclinical models. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. CCT018159 has also been shown to enhance the efficacy of chemotherapy in preclinical models. In addition, CCT018159 has been shown to have a favorable pharmacokinetic profile, making it suitable for further development as a therapeutic agent.
实验室实验的优点和局限性
CCT018159 has several advantages for lab experiments, including its high selectivity and potency as a PDK1 inhibitor, its favorable pharmacokinetic profile, and its ability to enhance the efficacy of chemotherapy. However, CCT018159 also has some limitations, including its limited solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
未来方向
There are several future directions for the scientific research of CCT018159. One potential direction is the development of CCT018159 as a therapeutic agent for the treatment of cancer and other diseases. Another potential direction is the further optimization of the synthesis method to improve yields and purity. Additionally, further studies are needed to elucidate the mechanism of action of CCT018159 and to identify potential biomarkers for patient selection and monitoring. Overall, CCT018159 has shown great potential in scientific research and holds promise for the development of new therapies for various diseases.
合成方法
The synthesis of CCT018159 involves a multi-step process that includes the preparation of the key intermediate 4-(2-chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0^{2,6}]undec-8-ene. This intermediate is then subjected to various reactions to obtain the final product. The synthesis method of CCT018159 has been optimized to produce high yields and purity, making it suitable for scientific research applications.
属性
IUPAC Name |
4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl-(2-chloropyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-15-7-12(5-6-18-15)16(20)19-8-13-10-1-2-11(4-3-10)14(13)9-19/h1-2,5-7,10-11,13-14H,3-4,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNBBLMUAXERLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC1C3C2CN(C3)C(=O)C4=CC(=NC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloropyridine-4-carbonyl)-4-azatricyclo[5.2.2.0,2,6]undec-8-ene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

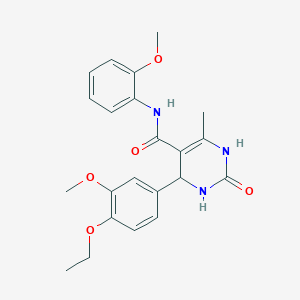
![N-(3-acetylphenyl)-2-(8-(methyl(propyl)amino)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2494054.png)
![(5Z)-3-(4-acetylphenyl)-5-[(4-bromophenyl)methylidene]-2-(4-butoxyphenyl)imidazol-4-one](/img/structure/B2494055.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2494059.png)
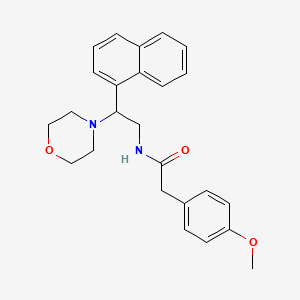

![6-Amino-2-oxo-1-phenyl-5-[[3-(trifluoromethyl)phenyl]methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2494066.png)
![N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494067.png)
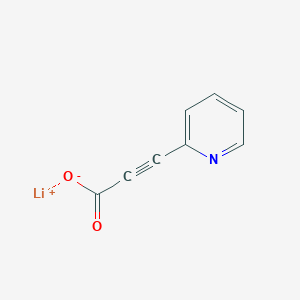
![4-methyl-2-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3-thiazole-5-carboxylic acid](/img/structure/B2494070.png)

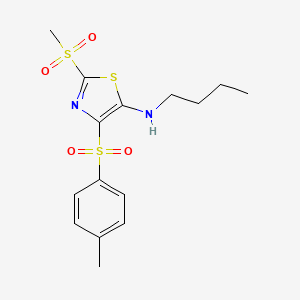
![1-[(4-Aminophenyl)sulfanyl]-3-(4-chlorophenyl)acetone](/img/structure/B2494075.png)
